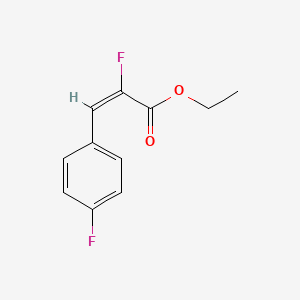
ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of fluoroalkenes. This compound is characterized by the presence of a fluoro group attached to both the ethylene and phenyl moieties. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually conducted in ethanol at reflux temperature for about 1 hour or at room temperature for 2-8 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluoroalkenes.
Scientific Research Applications
Ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The fluoro groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate
- Ethyl (2E)-3-(4-fluorophenyl)prop-2-enoate
Uniqueness
Ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of fluoro groups on both the ethylene and phenyl moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
111055-87-9 |
|---|---|
Molecular Formula |
C11H10F2O2 |
Molecular Weight |
212.196 |
IUPAC Name |
ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-7H,2H2,1H3/b10-7+ |
InChI Key |
CGLPWYCHBINLKG-JXMROGBWSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)F |
Synonyms |
(E)-2-Fluoro-3-(4-fluorophenyl)-propenoic acid, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine](/img/structure/B564106.png)

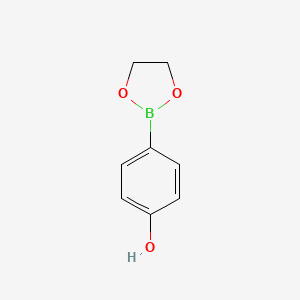
![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)
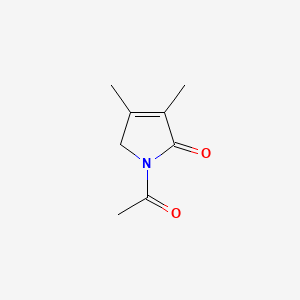
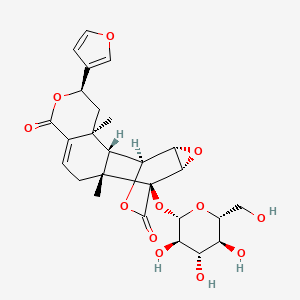
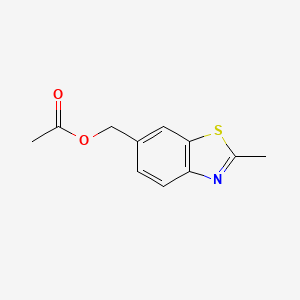
![(3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B564118.png)
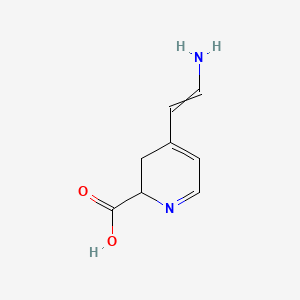
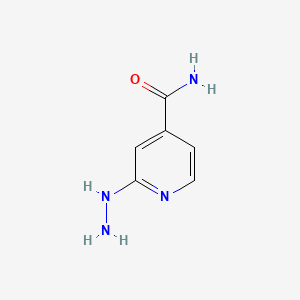
![Benzo[d]thiazole-2,7-diamine](/img/structure/B564128.png)
